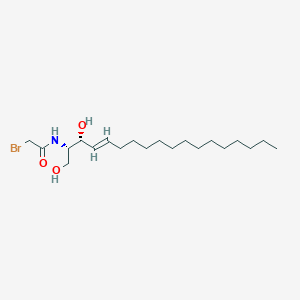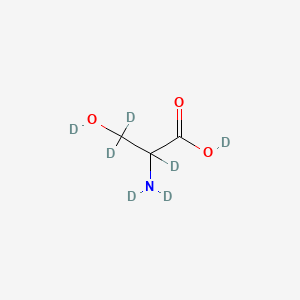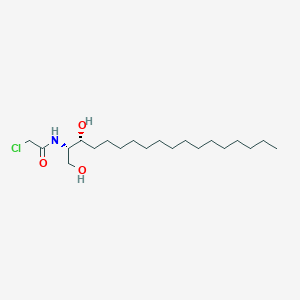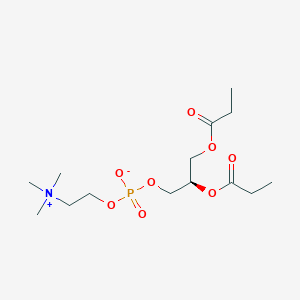
Fosinopril-d7 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosinopril-d7 (sodium salt) is a deuterated form of fosinopril, an angiotensin-converting enzyme inhibitor. It is primarily used as an internal standard for the quantification of fosinopril by gas chromatography or liquid chromatography-mass spectrometry. Fosinopril itself is a prodrug that is hydrolyzed to its active form, fosinoprilat, which inhibits the angiotensin-converting enzyme, thereby regulating blood pressure and treating conditions such as hypertension and congestive heart failure .
Métodos De Preparación
The synthesis of fosinopril-d7 (sodium salt) involves the incorporation of deuterium atoms into the fosinopril molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Esterification: Formation of the ester linkage.
Phosphinylation: Introduction of the phosphinic acid group.
Cyclization: Formation of the pyrrolidine ring.
Sodium Salt Formation: Conversion to the sodium salt form for stability and solubility
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and the overall molecular structure.
Análisis De Reacciones Químicas
Fosinopril-d7 (sodium salt) undergoes several types of chemical reactions:
Hydrolysis: The ester bond in fosinopril-d7 is hydrolyzed to form fosinoprilat-d7, the active metabolite.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in the context of its pharmacological use.
Substitution: The phosphinic acid group can participate in substitution reactions under specific conditions
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major product formed from hydrolysis is fosinoprilat-d7, which retains the pharmacological activity of the parent compound.
Aplicaciones Científicas De Investigación
Fosinopril-d7 (sodium salt) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: As an internal standard in mass spectrometry, it helps quantify the concentration of fosinopril in biological samples.
Drug Metabolism: Studies on the metabolic pathways and the formation of active metabolites.
Hypertension and Heart Failure Research: Investigating the efficacy and mechanism of action of angiotensin-converting enzyme inhibitors.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification
Mecanismo De Acción
Fosinopril-d7 (sodium salt) is hydrolyzed to fosinoprilat-d7, which inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat-d7 reduces blood pressure and decreases the workload on the heart. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
Comparación Con Compuestos Similares
Fosinopril-d7 (sodium salt) is unique due to its deuterium atoms, which provide stability and allow for precise quantification in analytical studies. Similar compounds include:
Fosinopril: The non-deuterated form, used clinically for hypertension and heart failure.
Lisinopril: Another angiotensin-converting enzyme inhibitor, commonly used for similar indications.
Enalapril: A widely used angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Fosinopril-d7 stands out for its application in research as an internal standard, providing accuracy and reliability in analytical measurements.
Propiedades
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(1S)-2-methyl-1-propanoyloxypropoxy]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1/i5D,7D,8D,13D,14D,15D2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJZMHAIQQZTL-BBWMSFKNSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O[C@@H](C(C)C)OC(=O)CC)[2H])[2H].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NNaO7P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)




![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)


![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B8236341.png)

